3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
Scientific Research Applications
Antitumor Activity :
- A study by Hafez and El-Gazzar (2017) explored the synthesis of various 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including ones related to the mentioned compound. These derivatives displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Methodology for Synthesis of Esters and Amides :
- Santilli, Kim, and Wanser (1971) described novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which are structurally related to the compound . This method involves direct formation from various precursor compounds (Santilli, Kim, & Wanser, 1971).
Study of Nonlinear Optical Properties :
- A 2020 study by Hussain et al. investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, which are similar to the compound . The study provided insights into the NLO character of these molecules, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Synthesis of Fused Thieno[2,3-b] Pyridine Derivatives :
- Research by Bakhite, Abeed, and Ahmed (2016) involved the synthesis of various pyridothienopyrimidinones and pyridothienotriazinones, which are structurally related to the compound . These compounds were studied for their antibacterial and antifungal properties (Bakhite, Abeed, & Ahmed, 2016).
Microwave-Assisted Synthesis of Antimicrobial Agents :
- El Azab and Abdel‐Hafez (2015) reported the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety. These compounds exhibited promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).
Synthesis of Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synase :
- Gangjee, Lin, Kisliuk, and McGuire (2005) synthesized novel antifolates, including derivatives structurally related to the compound , which showed inhibitory activity against both human dihydrofolate reductase and thymidylate synthase. These compounds were evaluated for their potential as antitumor agents (Gangjee et al., 2005).
Properties
IUPAC Name |
3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-21-18(24)17-16(14(11-25-17)13-7-3-2-4-8-13)20-19(21)26-12-15(23)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJGZJRNZAELND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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